molecular formula C13H22N2O6S B1678183 Méthylsulfate de néostigmine CAS No. 51-60-5

Méthylsulfate de néostigmine

Numéro de catalogue: B1678183
Numéro CAS: 51-60-5
Poids moléculaire: 334.39 g/mol
Clé InChI: OSZNNLWOYWAHSS-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Reversal of Neuromuscular Blockade

Neostigmine methylsulfate is predominantly utilized for reversing the effects of non-depolarizing neuromuscular blocking agents (NMBAs) post-surgery. This application is crucial in anesthesiology, where muscle relaxation is necessary during surgical procedures. Upon administration, neostigmine increases acetylcholine levels at the neuromuscular junction, facilitating muscle contraction and allowing patients to regain spontaneous respiration.

Dosage Guidelines:

  • Recommended dosage: 0.03 mg/kg to 0.07 mg/kg intravenously.
  • Maximum dosage: 5 mg or 0.07 mg/kg, whichever is lower.
  • Often administered with an anticholinergic agent (e.g., atropine or glycopyrrolate) to mitigate muscarinic side effects .

Treatment of Myasthenia Gravis

Neostigmine methylsulfate is also employed in the symptomatic treatment of myasthenia gravis, a chronic autoimmune neuromuscular disease characterized by weakness and rapid fatigue of voluntary muscles. By inhibiting acetylcholinesterase, neostigmine allows for increased availability of acetylcholine at the neuromuscular junction, improving muscle tone and strength .

Clinical Efficacy:

  • Patients often experience significant improvement in muscle strength.
  • Regular monitoring is advised to adjust dosages based on individual response.

Diagnosis of Myasthenia Gravis in Animals

Recent studies have demonstrated the utility of neostigmine methylsulfate in diagnosing acquired myasthenia gravis in dogs and cats. A retrospective study involving 25 animals showed that neostigmine challenges could effectively differentiate between myasthenia gravis and other neuromuscular disorders.

Study Findings:

  • Out of 22 dogs tested, 16 were diagnosed with myasthenia gravis following a positive response to neostigmine.
  • Adverse effects were minimal and included sialorrhea and transient muscle tremors .

Adjunctive Therapy in Sepsis

Recent clinical trials have explored the potential of neostigmine as an adjunctive therapy in patients with sepsis or septic shock. A randomized controlled trial indicated that continuous infusion of neostigmine improved Sequential Organ Failure Assessment (SOFA) scores compared to a control group receiving saline.

Key Results:

  • Neostigmine arm showed a median change in SOFA scores of -2 compared to +1.5 in the control group (p = 0.007).
  • The need for vasopressors was significantly lower in the neostigmine group .

Data Tables

Application AreaIndicationKey Findings/Notes
AnesthesiologyReversal of NMBA effectsIncreases acetylcholine at neuromuscular junction
NeurologyTreatment of myasthenia gravisImproves muscle tone; dosage adjustment based on response
Veterinary MedicineDiagnosis of myasthenia gravis in animalsEffective challenge test; minimal adverse effects
Critical CareAdjunctive therapy in sepsisImproved SOFA scores; reduced vasopressor needs

Mécanisme D'action

Target of Action

Neostigmine methylsulfate primarily targets acetylcholinesterase (AChE) , an enzyme responsible for the degradation of acetylcholine . Acetylcholine is a neurotransmitter that plays a crucial role in transmitting signals in the nervous system.

Mode of Action

Neostigmine methylsulfate is a parasympathomimetic agent, specifically, a reversible cholinesterase inhibitor . It inhibits the action of acetylcholinesterase, thereby preventing the breakdown of acetylcholine . This leads to an increase in the availability of acetylcholine in the synapse, allowing more of it to bind to the receptors, even when fewer receptors are present, as in conditions like myasthenia gravis .

Biochemical Pathways

By inhibiting acetylcholinesterase and increasing the levels of acetylcholine, neostigmine methylsulfate affects the cholinergic pathways . This results in enhanced signal transmission across the synapses, leading to improved muscle tone and contraction .

Pharmacokinetics

Neostigmine methylsulfate is metabolized by microsomal enzymes in the liver .

Result of Action

The primary result of neostigmine methylsulfate’s action is the improvement of muscle tone in conditions like myasthenia gravis . It is also used to reverse the effects of non-depolarizing neuromuscular blocking agents after surgery .

Action Environment

Environmental factors can influence the action, efficacy, and stability of neostigmine methylsulfate. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH . .

Analyse Biochimique

Biochemical Properties

Neostigmine methylsulfate is a parasympathomimetic, specifically, a reversible cholinesterase inhibitor . The drug inhibits acetylcholinesterase, which is responsible for the degradation of acetylcholine . By inhibiting acetylcholinesterase, more acetylcholine is available in the synapse, therefore, more of it can bind to the fewer receptors present in myasthenia gravis and can better trigger muscular contraction .

Cellular Effects

Neostigmine methylsulfate is known to increase gastrointestinal motility and has been used to treat gastrointestinal dysmotility after surgery . It is also used to improve muscle tone in people with myasthenia gravis . The drug can induce an increase in acetylcholine , which can have various effects on different types of cells and cellular processes.

Molecular Mechanism

Neostigmine methylsulfate works by blocking the action of acetylcholinesterase and therefore increases the levels of acetylcholine . This increase in acetylcholine can then bind to the fewer receptors present in conditions such as myasthenia gravis, triggering better muscular contraction .

Temporal Effects in Laboratory Settings

It is known that the drug is metabolized by microsomal enzymes in the liver .

Dosage Effects in Animal Models

In animal models, the normal recommended therapeutic dose of Neostigmine methylsulfate is 25-50 μg/kg . This gives rise to a total subcutaneously injected dose of 12.5-25 mg Neostigmine methylsulfate for a 500 kg animal .

Metabolic Pathways

Neostigmine methylsulfate undergoes hydrolysis by cholinesterase and is also metabolized by microsomal enzymes in the liver .

Transport and Distribution

It is known that the drug is metabolized by microsomal enzymes in the liver .

Subcellular Localization

It is known that unlike physostigmine, Neostigmine methylsulfate does not cross the blood-brain barrier .

Activité Biologique

Neostigmine methylsulfate is a reversible inhibitor of acetylcholinesterase, primarily used in the treatment of myasthenia gravis and for reversing the effects of neuromuscular blocking agents. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, supported by diverse research findings.

Neostigmine methylsulfate operates by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By preventing this breakdown, neostigmine increases the concentration of acetylcholine, enhancing stimulation at both nicotinic and muscarinic receptors. This action is particularly beneficial in conditions characterized by reduced neuromuscular transmission, such as myasthenia gravis .

Pharmacokinetics

  • Absorption : Neostigmine methylsulfate has poor gastrointestinal absorption when taken orally, making intravenous administration the preferred route for therapeutic use.
  • Distribution : The drug does not cross the blood-brain barrier effectively, limiting central nervous system effects .
  • Metabolism : It is primarily metabolized in the liver through hydrolysis by cholinesterases and microsomal enzymes .
  • Half-Life : The average half-life ranges from 42 to 60 minutes, with a mean value around 52 minutes .
  • Toxicity : Overdosage can lead to cholinergic crisis, characterized by increased muscle weakness and respiratory failure. The LD50 values for neostigmine methylsulfate are approximately 0.3 mg/kg intravenously in mice and 0.315 mg/kg in rats .

Biological Effects

Neostigmine methylsulfate has been shown to have several biological effects:

  • Muscle Contraction : By increasing acetylcholine availability, it improves muscle tone in patients with myasthenia gravis.
  • Neuromuscular Reversal : It effectively reverses neuromuscular blockade induced by agents like gallamine and tubocurarine during surgical procedures .
  • Chronic Effects : A study indicated that prolonged administration (up to 100 days) can lead to changes in miniature end-plate potentials (MEPP) and ultrastructural alterations at motor end-plates, suggesting potential long-term impacts on neuromuscular function .

Case Studies

  • Myasthenia Gravis Treatment :
    • Patients receiving neostigmine showed significant improvements in muscle strength and endurance. A clinical trial highlighted a marked increase in the ability to perform daily activities post-treatment .
  • Neuromuscular Blockade Reversal :
    • In surgical settings, neostigmine methylsulfate was administered intravenously to reverse neuromuscular blockade. The effectiveness was observed through consistent monitoring of twitch responses during train-of-four (TOF) stimulation .
  • Chronic Administration Study :
    • A study involving rats demonstrated that chronic neostigmine administration altered MEPP amplitude and affected neurotransmitter release mechanisms. The recovery from these changes was inversely related to the duration of treatment .

Summary of Research Findings

Study FocusFindings
Mechanism of ActionInhibition of acetylcholinesterase increases synaptic acetylcholine levels .
PharmacokineticsPoor oral absorption; primarily metabolized in the liver; half-life ~52 minutes .
Clinical EfficacySignificant muscle strength improvement in myasthenia gravis patients .
Chronic EffectsAltered neurotransmitter release and structural changes at neuromuscular junctions after prolonged use .

Propriétés

IUPAC Name

[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N2O2.CH4O4S/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;1-5-6(2,3)4/h6-9H,1-5H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZNNLWOYWAHSS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59-99-4 (Parent)
Record name Neostigmine methylsulfate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40199003
Record name Neostigmine methylsulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855838
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

51-60-5
Record name Proserine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neostigmine methylsulfate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neostigmine methyl sulfate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93753
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Neostigmine methylsulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEOSTIGMINE METHYLSULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98IMH7M386
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neostigmine methylsulfate
Reactant of Route 2
Neostigmine methylsulfate
Reactant of Route 3
Reactant of Route 3
Neostigmine methylsulfate
Reactant of Route 4
Neostigmine methylsulfate
Reactant of Route 5
Neostigmine methylsulfate
Reactant of Route 6
Neostigmine methylsulfate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.